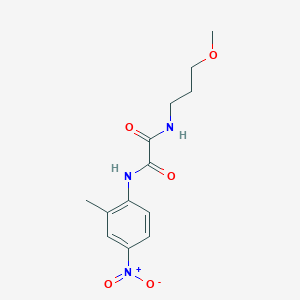

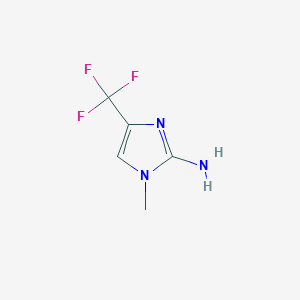

![molecular formula C18H17F3N2S B2919773 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine CAS No. 2061249-43-0](/img/structure/B2919773.png)

2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. While specific methods may vary, it typically includes reactions such as cyclization, annulation, and multicomponent reactions. Researchers have explored various routes to obtain substituted piperidines, which are essential building blocks for drug design .

Molecular Structure Analysis

The molecular structure of 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine consists of interconnected aromatic and heterocyclic rings. The piperidine ring provides structural rigidity, while the trifluoromethyl group contributes to its unique properties. The phenyl and pyridine rings enhance its pharmacological potential .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including cyclization, hydrogenation, and cycloaddition. These reactions lead to the formation of diverse piperidine derivatives, each with distinct properties and potential applications. Researchers have explored both intra- and intermolecular reactions to synthesize these derivatives .

Applications De Recherche Scientifique

Cyclization Catalysts

Trifluoromethanesulfonic (triflic) acid has been demonstrated as an effective catalyst for inducing cyclization of homoallylic sulfonamides to produce pyrrolidines. This process favors the formation of pyrrolidines or homopiperidines over piperidines, highlighting the efficiency of sulfonamide groups in terminating cationic cascades for the formation of polycyclic systems. Such mechanisms are pivotal in synthesizing complex organic structures, potentially including derivatives of 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine (Haskins & Knight, 2002).

Aurora Kinase Inhibition

The compound's structural features could be analogous to those found in aurora kinase inhibitors, suggesting potential applications in cancer treatment by inhibiting critical pathways involved in cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).

Piperidine Derivatives Synthesis

The Claisen rearrangement of specific esters derived from serine and terminal acetylenes under specific conditions yields optically pure piperidines. These derivatives serve as versatile intermediates for a wide array of amines containing a substituted piperidine subunit, illustrating the compound's potential as a precursor or intermediary in complex organic syntheses (Acharya & Clive, 2010).

Metal Complex Formation

Studies have demonstrated the capability of derivatives similar to 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine to form complexes with metals like Ag(I), Cu(II), Co(III), and Hg(II). These complexes exhibit unique structural, thermal, redox, and fluorescence properties, underlining the compound's utility in material science and coordination chemistry (Nath et al., 2016).

Antimicrobial Properties

The structural motif of 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine, particularly when part of compounds inhibiting bacterial phosphopantetheinyl transferases, has been found to possess antibacterial activity. This includes efficacy against methicillin-resistant Staphylococcus aureus, highlighting its potential in developing new antimicrobial agents (Foley et al., 2014).

Propriétés

IUPAC Name |

piperidin-1-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2S/c19-18(20,21)15-8-9-16(22-12-15)13-4-6-14(7-5-13)17(24)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBBNJVIMCEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CC=C(C=C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

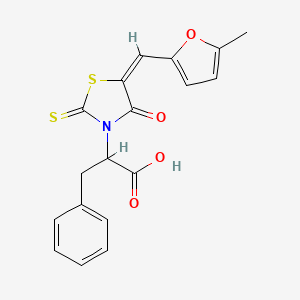

![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)

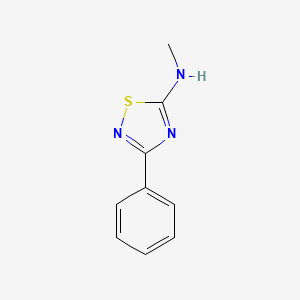

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)

![(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2919700.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2919702.png)

![Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2919704.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2919712.png)